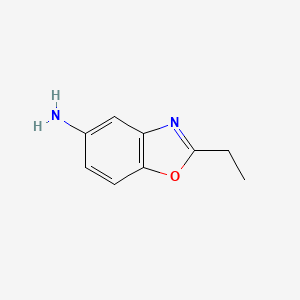

2-Ethyl-1,3-benzoxazol-5-amine

説明

2-Ethyl-1,3-benzoxazol-5-amine is an organic compound with the molecular formula C9H10N2O It is a heterocyclic compound containing a benzoxazole ring substituted with an ethyl group at the 2-position and an amine group at the 5-position

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 2-Ethyl-1,3-benzoxazol-5-amine typically involves multi-step synthetic routes. One common method involves the cyclization of 2-aminophenol with ethyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and a solvent like ethanol. The reaction mixture is heated to around 50°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

化学反応の分析

Types of Reactions

2-Ethyl-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-substituted benzoxazole derivatives.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Compounds

2-Ethyl-1,3-benzoxazol-5-amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.

Common Reactions

- Oxidation: Can be oxidized to form oxides and hydroxylated derivatives.

- Reduction: Reducing agents convert it into reduced amine derivatives.

- Substitution: The amine group participates in nucleophilic substitution reactions to form N-substituted derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains with the following minimal inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Escherichia coli | 64 |

| Pichia pastoris (yeast) | 16 |

These results suggest a higher efficacy against yeast compared to Gram-positive bacteria.

Anticancer Activity

This compound has demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and prostate (PC3) cancers. In vitro studies revealed that at concentrations above 50 µM, significant cell death was observed in MCF-7 and A549 cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of benzoxazole derivatives, this compound exhibited potent activity against Pichia pastoris, with an MIC significantly lower than that for Bacillus subtilis. This highlights its potential as a therapeutic agent in treating fungal infections.

Case Study 2: Cancer Cell Cytotoxicity

An investigation into the anticancer properties indicated that this compound effectively reduced cell viability in MCF-7 cells by approximately 70% at a concentration of 100 µM after 48 hours of treatment. This suggests promising avenues for further development as an anticancer drug.

Industrial Applications

This compound is also utilized in the development of materials with specific properties such as fluorescence and conductivity. Its unique chemical structure allows it to be incorporated into polymers and other materials for enhanced performance in various applications.

作用機序

The mechanism of action of 2-Ethyl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

2-Methyl-1,3-benzoxazol-5-amine: Similar structure but with a methyl group instead of an ethyl group.

2-Propyl-1,3-benzoxazol-5-amine: Similar structure but with a propyl group instead of an ethyl group.

2-Phenyl-1,3-benzoxazol-5-amine: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness

2-Ethyl-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2-position and the amine group at the 5-position can result in distinct physicochemical properties and interactions with molecular targets compared to its analogs .

生物活性

2-Ethyl-1,3-benzoxazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique chemical structure allows it to interact with various biological targets, leading to a range of therapeutic applications, including antimicrobial and anticancer properties.

The molecular formula of this compound is with a molecular weight of 162.19 g/mol. The compound has a melting point of approximately 76-77°C . Its structure consists of a benzoxazole ring with an ethyl group and an amine substituent, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors within cells. This binding can inhibit enzymatic activity or modulate receptor functions, thereby affecting various metabolic pathways. For instance, it has been shown to inhibit certain bacterial enzymes, contributing to its antimicrobial effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Escherichia coli | 64 |

| Pichia pastoris (yeast) | 16 |

These results suggest that the compound is more effective against yeast compared to Gram-positive bacteria .

Anticancer Activity

This compound has also demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in several types of cancer cells, including:

- Breast cancer (MCF-7)

- Lung cancer (A549)

- Liver cancer (HepG2)

- Prostate cancer (PC3)

The cytotoxicity varies depending on the cell line and concentration used. For example, in vitro studies revealed that at concentrations above 50 µM, notable cell death was observed in MCF-7 and A549 cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of benzoxazole derivatives, researchers found that this compound exhibited potent activity against Pichia pastoris, with an MIC significantly lower than that for Bacillus subtilis. This highlights its potential as a therapeutic agent in treating fungal infections .

Case Study 2: Cancer Cell Cytotoxicity

A separate investigation into the anticancer properties of benzoxazole derivatives indicated that this compound effectively reduced cell viability in MCF-7 cells by approximately 70% at a concentration of 100 µM after 48 hours of treatment. This suggests promising avenues for further development as an anticancer drug .

特性

IUPAC Name |

2-ethyl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWOCBCQPVKWLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377103 | |

| Record name | 2-ethyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204771-75-5 | |

| Record name | 2-ethyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。